molecular formula C17H18N3NaO3S B12367296 Omeprazole-d3 (sodium)

Omeprazole-d3 (sodium)

Cat. No.: B12367296
M. Wt: 370.4 g/mol
InChI Key: RYXPMWYHEBGTRV-VZHDTACQSA-N
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Description

Omeprazole-d3 (sodium) is a deuterated form of omeprazole, a proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . The deuterated version, Omeprazole-d3, contains three deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Omeprazole-d3 (sodium) involves the synthesis of deuterated intermediates followed by their conversion to the final product. One common method includes the deuteration of the methoxy groups in the omeprazole molecule. This can be achieved by using deuterated reagents such as deuterated methanol (CD3OD) in the presence of a catalyst .

Industrial Production Methods

Industrial production of Omeprazole-d3 (sodium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

Omeprazole-d3 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated sulfoxides and sulfides, which are useful intermediates in the synthesis of Omeprazole-d3 (sodium) .

Scientific Research Applications

Omeprazole-d3 (sodium) is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies:

Mechanism of Action

Omeprazole-d3 (sodium) exerts its effects by specifically inhibiting the H+/K±ATPase enzyme system found on the secretory surface of gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The deuterium atoms in Omeprazole-d3 do not alter its mechanism of action but provide a means to study its pharmacokinetics and metabolism more accurately .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Omeprazole-d3 (sodium) is unique due to its deuterium labeling, which provides advantages in scientific research, such as improved stability and the ability to trace the compound in biological systems. This makes it particularly valuable in pharmacokinetic studies and drug development .

Properties

Molecular Formula

C17H18N3NaO3S

Molecular Weight

370.4 g/mol

IUPAC Name

sodium;4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide

InChI

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/i5D,6D,7D;

InChI Key

RYXPMWYHEBGTRV-VZHDTACQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H].[Na+]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]

Origin of Product

United States

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